4-butoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S2/c1-2-3-11-26-17-9-7-15(8-10-17)18(25)22-19-23-24-20(28-19)27-13-14-5-4-6-16(21)12-14/h4-10,12H,2-3,11,13H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQFOZWGMVZSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 3-fluorobenzyl halides and thiol-containing intermediates.
Attachment of the Butoxy Group: The butoxy group can be introduced through etherification reactions using butanol and appropriate benzoyl chloride derivatives.
Final Coupling Step: The final step involves coupling the synthesized intermediates to form the target compound under suitable reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and the thioether linkage can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether linkage can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of thiadiazole have been shown to inhibit the activity of various cancer cell lines through multiple mechanisms, including the modulation of cell cycle progression and induction of apoptosis. A study highlighted that certain thiadiazole derivatives demonstrated potent activity against breast cancer cells by targeting the EGFR and HER-2 pathways .
Antiepileptic Properties
Thiadiazole derivatives have also been investigated for their anticonvulsant effects. In vivo studies utilizing the maximal electroshock (MES) and pentylenetetrazol (PTZ) models revealed that certain derivatives exhibited significant protective effects against seizures. The mechanism is believed to involve modulation of GABAergic activity and voltage-gated ion channels, which are crucial in controlling neuronal excitability .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been documented in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The anti-inflammatory action is attributed to their ability to inhibit the nuclear factor kappa B (NF-kB) pathway, which plays a pivotal role in inflammation .
Crop Protection
The compound has been explored as a potential crop protection agent due to its antifungal and insecticidal properties. Research has indicated that thiadiazole derivatives can effectively control phytopathogenic fungi and insects. For example, studies have shown that certain thiadiazole carboxamide compounds exhibit high efficacy against fungal pathogens and nematodes, making them suitable candidates for agricultural applications .
Molecular Interactions
The biological activity of 4-butoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is largely attributed to its ability to interact with specific molecular targets within cells. For instance:
- EGFR Inhibition : By binding to the extracellular domain of EGFR, the compound may inhibit downstream signaling pathways involved in cell proliferation.
- Ion Channel Modulation : The compound may affect GABA receptors or voltage-gated ion channels, leading to altered neuronal excitability and reduced seizure activity.
Case Studies
Mechanism of Action
The mechanism of action of 4-butoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes involved in disease processes, such as kinases or proteases.
Receptor Modulation: It may bind to and modulate the activity of specific receptors, such as G-protein-coupled receptors or ion channels.
Signal Transduction Pathways: The compound may interfere with key signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly substituent-dependent. Key analogues include:
Physicochemical Properties
- Melting Points : Derivatives with bulkier substituents (e.g., benzylthio in 5h) exhibit lower melting points (133–135°C) compared to simpler analogs (e.g., 5f: 158–160°C) .
Biological Activity
4-butoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, which are largely attributed to the presence of the 1,3,4-thiadiazole core. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a butoxy group and a thiadiazole moiety linked to a benzamide framework, which is critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of halogen substituents on the aromatic rings enhances their antibacterial activity.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| This compound | Escherichia coli | 64 μg/mL |
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. Studies have demonstrated that certain compounds can induce apoptosis in cancer cells by modulating various signaling pathways. For example, compounds with a similar structure have shown promise in inhibiting cell proliferation in models of breast cancer and leukemia .
Case Study: Anticancer Effects
In a study involving human leukemia cell lines, a thiadiazole derivative exhibited significant cytotoxic effects with an IC50 value of 15 μM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. The thiadiazole core facilitates binding to enzymes and receptors involved in critical cellular processes.
- Enzyme Inhibition : Thiadiazoles are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation.
- Receptor Modulation : These compounds may also interact with receptors involved in cell signaling pathways relevant to cancer progression.
Toxicity and Safety Profile
While the therapeutic potential is promising, it is essential to consider the toxicity associated with this compound. Preliminary toxicity assessments indicate that it may cause skin and eye irritation at higher concentrations . Further studies are needed to establish a comprehensive safety profile.
Q & A
Q. What synthetic routes are available for preparing 4-butoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of a thiosemicarbazide intermediate with benzoylisothiocyanate derivatives under anhydrous conditions (e.g., dry acetonitrile) . Key steps include:
- Cyclization : Formation of the 1,3,4-thiadiazole core via reaction with benzoylisothiocyanate.
- Thioether linkage : Introduction of the (3-fluorobenzyl)thio group using alkylation or nucleophilic substitution.
- Characterization : IR, NMR, and mass spectrometry are critical for confirming the structure. For example, IR peaks at ~1,670–1,710 cm⁻¹ confirm the amide C=O bond, while ¹H NMR signals at δ 7.2–8.1 ppm verify aromatic protons .
Optimization : Microwave-assisted synthesis (e.g., 80–100°C, 10–15 min) improves yield and reduces side reactions compared to conventional heating .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Chromatography : Use TLC (e.g., CHCl₃/EtOH 3:1) to monitor reaction progress .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm for -S-CH₂-C₆H₃F) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₀H₁₉FN₂O₂S₂: 410.08) .
- Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .
Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?
- Cell viability : MTT or SRB assays using cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control. IC₅₀ values <0.1 mM indicate high potency .
- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
- Cell cycle analysis : PI staining and flow cytometry to identify arrest phases (e.g., G1/S or G2/M) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?
- Substituent effects : Compare analogs with varying substituents on the benzamide (e.g., 4-butoxy vs. 4-methoxy) or thiadiazole (e.g., -S-CF₃ vs. -S-CH₂-C₆H₃F) .
- Activity cliffs : Compounds with 3-fluorobenzyl thioethers show 3–5× higher potency than non-fluorinated analogs in A549 cells, likely due to enhanced lipophilicity and target binding .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or lipoxygenases (15-LOX) to identify mechanistic targets .
Q. What computational methods are effective in predicting BBB permeability and target engagement?
- Free Energy Perturbation (FEP) : Calculate binding free energies to optimize interactions with NMDA receptors or other CNS targets .
- Molecular docking : Use AutoDock Vina to model binding poses with enzymes like 15-LOX (PDB: 1LOX). Key interactions include hydrogen bonds with the thiadiazole sulfur and π-stacking with fluorobenzyl groups .
- ADMET prediction : SwissADME or pkCSM to estimate logP (optimal: 2–4), BBB penetration (BOILED-Egg model), and CYP450 inhibition .
Q. How should researchers address contradictions in biological data, such as varying IC₅₀ values across studies?
- Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and assay protocols (e.g., 48-h exposure, 10% FBS) .
- Mechanistic follow-up : If a compound shows high cytotoxicity but low apoptosis, investigate necroptosis or autophagy via LC3-II/p62 Western blotting .
- Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. DMSO-treated cells) to minimize inter-experiment variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
